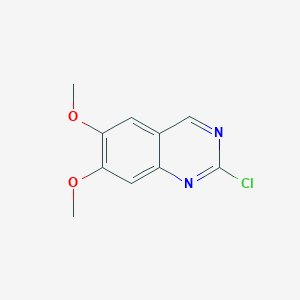
2-氯-6,7-二甲氧基喹唑啉
概述
描述
2-Chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
科学研究应用
2-Chloro-6,7-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various biologically active molecules, including anticancer agents targeting tyrosine kinases.
Dye Synthesis: Used in the production of heterocyclic monoazo disperse dyes, which are applied to polyester and acrylic fabrics.
Biological Studies: Its derivatives are studied for their potential pharmacological properties, such as anticancer and anti-inflammatory activities.
作用机制
Target of Action
2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .
Mode of Action
It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.
Biochemical Pathways
Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.
Pharmacokinetics
It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .
Result of Action
The result of the action of 2-Chloro-6,7-dimethoxyquinazoline is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.
生化分析
Biochemical Properties
It is known that quinazoline derivatives, to which 2-Chloro-6,7-dimethoxyquinazoline belongs, have been intensively studied as kinase inhibitors . These compounds interact with various enzymes and proteins, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and histone lysine methyltransferase (HKMT) . The nature of these interactions often involves binding to the active sites of these enzymes, leading to their inhibition or activation .
Cellular Effects
Some quinazoline derivatives have shown potent antitumor activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dimethoxyquinazoline typically begins with commercially available 3,4-dimethoxybenzaldehyde. The synthetic route involves several key steps:
Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.
Nitration: The benzoic acid is then nitrated using nitric acid to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.
Carbamidation: The aniline undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanocarbamide.
Cyclization: The cyanocarbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride to produce 2-chloro-6,7-dimethoxyquinazoline
Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. The process typically avoids the use of hazardous solvents and aims to minimize waste. For example, the chlorination step may use phosphorus oxychloride in a controlled environment to ensure safety and efficiency .
化学反应分析
Types of Reactions: 2-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form azo dyes when diazotized and coupled with arylamine and phenolic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and amines are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Iron powder and hydrochloric acid for nitro group reduction.
Major Products:
相似化合物的比较
2,4-Dichloro-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar structural features but different reactivity due to the additional chlorine atom.
2-Chloro-4,6,7-trimethoxyquinazoline: Contains an extra methoxy group, which can influence its chemical behavior and biological activity.
Uniqueness: 2-Chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a wide range of applications in medicinal chemistry and dye synthesis. Its ability to form stable azo dyes and its role as a precursor for biologically active molecules highlight its importance in both industrial and research settings .
属性
IUPAC Name |
2-chloro-6,7-dimethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAYGSLXVNBIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365295 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94644-47-0 | |
| Record name | 2-chloro-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?
A: 2-chloro-6,7-dimethoxyquinazoline is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.
Q2: What are the typical synthetic routes for producing 2-chloro-6,7-dimethoxyquinazoline?
A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].
Q3: Are there challenges associated with the synthesis of this compound?
A: Yes, several challenges can arise. Traditional methods for synthesizing 2-chloro-6,7-dimethoxyquinazoline sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].
Q4: How is the purity of 2-chloro-6,7-dimethoxyquinazoline assessed during synthesis?
A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of 2-chloro-6,7-dimethoxyquinazoline []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].
Q5: Can you provide insights into the structural characterization of 2-chloro-6,7-dimethoxyquinazoline?
A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].
Q6: Has the application of 2-chloro-6,7-dimethoxyquinazoline extended beyond pharmaceuticals?
A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].
Q7: What analytical techniques are used to assess the performance of 2-chloro-6,7-dimethoxyquinazoline-derived dyes?
A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
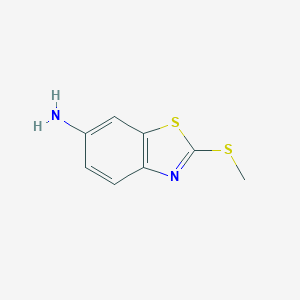

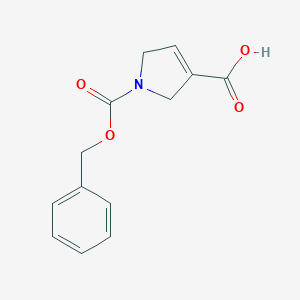
![4-bromo-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one](/img/structure/B184818.png)
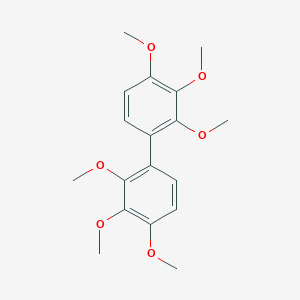
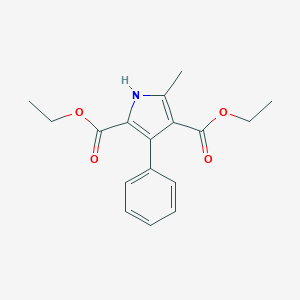
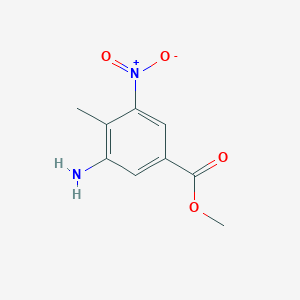
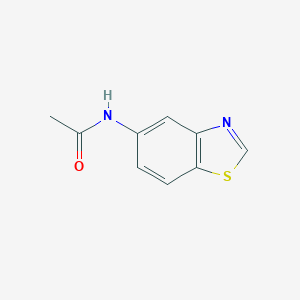

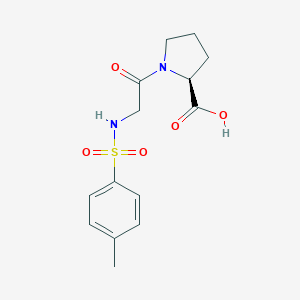

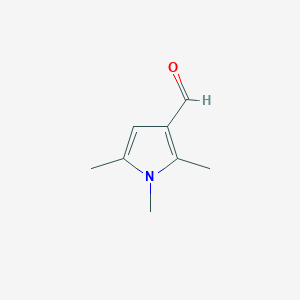
![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
